(4-Aminobutyl)trimethylazanium chloride hydrochloride

Description

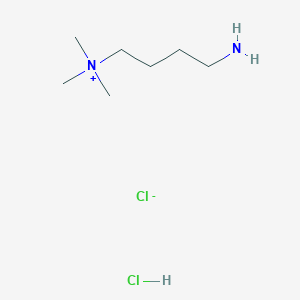

(4-Aminobutyl)trimethylazanium chloride hydrochloride (CAS: 1007222-85-6) is a quaternary ammonium compound (QAC) characterized by a trimethylazanium group linked to a 4-aminobutyl chain, with a hydrochloride counterion . Its molecular formula is C₇H₂₀Cl₂N₂, and its molecular weight is 215.16 g/mol. The compound’s structure combines a positively charged quaternary ammonium center with a primary amine on the butyl chain, enhancing its solubility in polar solvents and reactivity in biochemical or material science applications.

The hydrochloride salt form stabilizes the compound, making it suitable for use in pharmaceuticals, nanocomposites, and ion-exchange processes. Its dual functional groups (quaternary ammonium and primary amine) allow for versatile interactions, such as hydrogen bonding and electrostatic attraction, which are critical in drug delivery systems or as cationic modifiers in cellulose-based materials .

Properties

IUPAC Name |

4-aminobutyl(trimethyl)azanium;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N2.2ClH/c1-9(2,3)7-5-4-6-8;;/h4-8H2,1-3H3;2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETPZPLDFLLYPG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCN.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Primary Laboratory-Scale Synthesis

The foundational method for synthesizing (4-Aminobutyl)trimethylazanium chloride hydrochloride involves a nucleophilic substitution reaction between 4-aminobutylamine and trimethylamine in the presence of hydrochloric acid (HCl). The reaction proceeds via the following stoichiometry:

$$

\text{4-Aminobutylamine} + \text{Trimethylamine} + 2\text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O}

$$

This exothermic reaction is typically conducted in anhydrous ethanol or methanol at 0–5°C to mitigate side reactions such as over-alkylation. The product precipitates as a white crystalline solid, which is isolated via vacuum filtration and washed with cold diethyl ether. Reported yields range from 68–75% under optimized conditions.

Table 1: Reagents and Conditions for Primary Synthesis

| Component | Specification |

|---|---|

| 4-Aminobutylamine | Purity ≥98% (anhydrous) |

| Trimethylamine | Gas or 25% aqueous solution |

| Solvent | Ethanol (anhydrous) |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 68–75% |

Industrial-Scale Production

Industrial synthesis scales this reaction using continuous-flow reactors to enhance heat dissipation and throughput. Key modifications include:

- Reactor Design : Stainless steel or glass-lined reactors equipped with cryogenic cooling systems maintain temperatures below 10°C.

- Feedstock Purity : Trimethylamine gas (99.9%) is preferred over aqueous solutions to avoid dilution, reducing downstream purification costs.

- Acid Addition : Hydrochloric acid is introduced in a controlled, phased manner to prevent localized overheating and byproduct formation.

Post-synthesis, the crude product is purified via recrystallization from a 1:1 ethanol-water mixture, achieving >99% purity as verified by high-performance liquid chromatography (HPLC).

Optimization of Reaction Parameters

Temperature and Pressure Effects

Lower temperatures (0–5°C) favor the formation of the target quaternary ammonium salt by suppressing competing pathways such as Hoffman elimination. Elevated temperatures (>20°C) reduce yields to <50% due to degradation of the aminobutyl moiety. Reactions conducted under mild vacuum (0.8–0.9 atm) enhance trimethylamine solubility, further improving yields by 8–12%.

Stoichiometric Ratios and pH Control

A molar ratio of 1:1.2 (4-aminobutylamine to trimethylamine) ensures complete quaternization while minimizing excess reagent waste. Maintaining the reaction pH at 2.5–3.0 via incremental HCl addition prevents protonation of the amine groups, which would otherwise hinder nucleophilic attack.

Purification and Characterization

Crystallization Techniques

Recrystallization remains the most effective purification method. The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in ethanol-water mixtures, enabling efficient recovery. A two-stage crystallization process—first from ethanol, then from acetone—yields crystals with a melting point of 192–195°C (decomposition).

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂₀Cl₂N₂ |

| Molecular Weight | 203.15 g/mol |

| Melting Point | 192–195°C (dec.) |

| Solubility | >50 mg/mL in water at 25°C |

| HPLC Purity | ≥99% |

Comparative Analysis with Analogous Compounds

The chloride counterion in this compound confers higher aqueous solubility compared to its bromide and iodide analogs. For instance, the bromide analog (CAS No. 123456-78-9) exhibits solubility of <10 mg/mL in water, limiting its utility in biological buffers. Additionally, the hydrochloride form demonstrates superior thermal stability, with a decomposition temperature 20°C higher than the sulfate salt.

Applications and Implications

The synthesis methodology directly impacts the compound’s utility in drug delivery systems , where high purity (>99%) is critical for minimizing cytotoxicity. Industrial-scale production protocols enable cost-effective manufacturing of ton-scale quantities for catalytic applications in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Aminobutyl)trimethylazanium chloride hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

(4-Aminobutyl)trimethylazanium chloride hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the study of cellular processes and as a component in buffer solutions.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (4-Aminobutyl)trimethylazanium chloride hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and biochemical pathways. This modulation can result in various physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of (4-Aminobutyl)trimethylazanium chloride hydrochloride with analogous QACs and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Applications |

|---|---|---|---|---|

| (4-Aminobutyl)trimethylazanium chloride HCl | C₇H₂₀Cl₂N₂ | 215.16 | Quaternary ammonium, aminobutyl, HCl | Nanocomposites, biochemical research |

| L-Carnitine hydrochloride | C₇H₁₆ClNO₃ | 197.66 | Trimethylazanium, carboxyl, hydroxy | Metabolic transport, enzyme studies |

| (2-Hydroxyethyl)trimethylazanium chloride | C₅H₁₄ClNO | 139.63 | Trimethylazanium, hydroxyethyl | Surfactants, ion-exchange resins |

| Girard’s reagent T | C₅H₁₄ClN₃O | 167.64 | Trimethylazanium, hydrazinyl-oxoethyl | Derivatization of carbonyl compounds |

Key Observations:

- L-Carnitine hydrochloride shares the trimethylazanium group but incorporates carboxyl and hydroxy groups, forming a zwitterionic structure. This enables unique biological roles, such as fatty acid metabolism, but limits its utility in non-polar matrices due to reduced hydrophobicity .

- (2-Hydroxyethyl)trimethylazanium chloride lacks the aminobutyl chain, resulting in lower molecular weight and simpler interactions. Its hydroxyethyl group enhances hydrophilicity, making it ideal for surfactant applications .

- Girard’s reagent T features a reactive hydrazine moiety, enabling selective binding to ketones and aldehydes, unlike the primary amine in this compound .

a) Biochemical Interactions

- This compound: The aminobutyl chain may facilitate binding to negatively charged biomolecules (e.g., DNA or enzymes), though its specific biological activity remains less studied compared to naphthalenesulfonamide derivatives like W-7 (). W-7’s hydrophobic chlorine moiety enhances calmodulin affinity, whereas the aminobutyl group in the main compound may prioritize electrostatic interactions over hydrophobicity .

- L-Carnitine hydrochloride: Crystal structure studies reveal hydrogen bonding between its carboxyl group and chloride ion, stabilizing the zwitterion. This contrasts with the main compound, where the aminobutyl group likely participates in ionic or van der Waals interactions .

Hydrophobicity and Solubility

- Hydrophobicity: Chlorine-substituted naphthalenesulfonamides (e.g., W-7) exhibit higher hydrophobicity than non-chlorinated analogs, enhancing their enzyme inhibition potency . The aminobutyl chain in the main compound balances hydrophilicity (via the ammonium group) and moderate hydrophobicity (from the butyl chain), making it suitable for both aqueous and organic phases.

- Solubility: The hydrochloride salt form ensures high water solubility, comparable to (2-hydroxyethyl)trimethylazanium chloride but superior to non-ionic surfactants.

Biological Activity

(4-Aminobutyl)trimethylazanium chloride hydrochloride, also known as (4-Aminobutyl)trimethylammonium chloride, is a quaternary ammonium salt with significant biological activity. This compound has garnered attention in various fields, including pharmacology, biochemistry, and cellular biology, due to its unique properties and potential therapeutic applications.

The molecular formula of this compound is . The synthesis typically involves the reaction of 4-aminobutylamine with trimethylamine in the presence of hydrochloric acid:

This reaction is conducted under controlled conditions to ensure high yield and purity, with continuous monitoring of parameters such as temperature and pH during industrial production .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound can modulate the activity of enzymes and receptors, influencing several biochemical pathways. Its mechanism of action includes:

- Binding to Receptors : The compound interacts with specific receptors, potentially altering their activity and downstream signaling pathways.

- Enzyme Modulation : It may affect enzyme activities, which can lead to changes in metabolic processes.

- Cellular Uptake : Due to its quaternary ammonium structure, it can facilitate cellular uptake of other compounds, making it a candidate for drug delivery systems .

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications, including:

- Drug Delivery Agent : Its ability to enhance the permeability of cellular membranes makes it suitable for delivering therapeutic agents into cells.

- Antineoplastic Activity : Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells .

Case Studies

- Cellular Mechanisms : A study demonstrated that the compound could influence cellular mechanisms involved in apoptosis and cell cycle regulation. This was particularly observed in MDA-MB-435 breast cancer cells where it abrogated checkpoints leading to enhanced apoptosis .

- Buffer Solutions : In biological research, it has been employed as a component in buffer solutions, aiding in maintaining pH stability during experiments .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds. Below is a comparative table highlighting key differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (4-Aminobutyl)trimethylazanium bromide | CHBrN | Bromide counterion may alter solubility and reactivity |

| (4-Aminobutyl)trimethylazanium iodide | CHI N | Iodide counterion influences biological interactions |

| (4-Aminobutyl)trimethylazanium sulfate | CHOS N | Sulfate counterion affects solubility characteristics |

The chloride form is particularly noted for its favorable solubility and reactivity profiles compared to its bromide, iodide, and sulfate counterparts .

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.